Cbz-(S)-benzyl-D-Cys
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Overview
Description
Cbz-(S)-benzyl-D-Cys, also known as carboxybenzyl-(S)-benzyl-D-cysteine, is a derivative of cysteine, an amino acid. The compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group attached to the amino group of the cysteine molecule. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino site during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-(S)-benzyl-D-Cys typically involves the protection of the amino group of cysteine with a carboxybenzyl group. This can be achieved through the reaction of cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cbz-(S)-benzyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxybenzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol groups.
Substitution: Free amino groups after removal of the carboxybenzyl group.
Scientific Research Applications
Cbz-(S)-benzyl-D-Cys has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-(S)-benzyl-D-Cys primarily involves its role as a cysteine derivative. The thiol group in cysteine can participate in redox reactions, forming disulfide bonds that are essential for protein structure and function. The carboxybenzyl group protects the amino group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-Cys: Similar to Cbz-(S)-benzyl-D-Cys but with the L-configuration of cysteine.
Fmoc-Cys: Another cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-Cys: Cysteine protected with a tert-butyloxycarbonyl (Boc) group.
Uniqueness
This compound is unique due to its specific stereochemistry (S-configuration) and the presence of a benzyl group. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from other cysteine derivatives .
Properties
Molecular Formula |
C18H19NO4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChI Key |
ATPNWHGYKFXQNF-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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